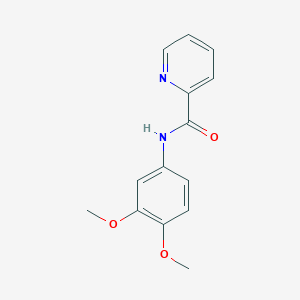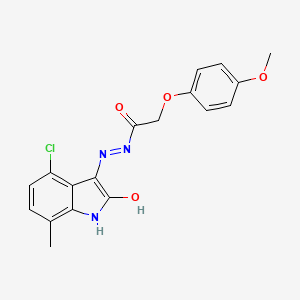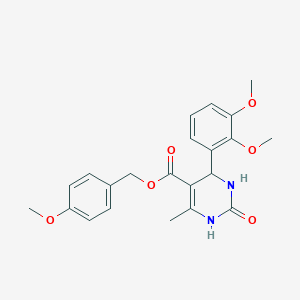![molecular formula C19H14FN3O2 B4973080 2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide, also known as PF-3084014, is a small molecule inhibitor that targets the protein kinase called PDK1. PDK1 is a key regulator of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, differentiation, and survival. The inhibition of PDK1 by PF-3084014 has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Mecanismo De Acción
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide binds to the ATP-binding site of PDK1 and inhibits its activity. This leads to downstream inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. The inhibition of this pathway can induce cell death in cancer cells and prevent their proliferation.
Biochemical and physiological effects:
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes involved in metastasis. In addition, 2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for improved efficacy. It has also shown promising results in preclinical models for the treatment of cancer and other diseases. However, there are also some limitations to its use in lab experiments. 2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide may have off-target effects on other kinases, which can affect the interpretation of results. In addition, its efficacy and safety in humans have not been fully established.
Direcciones Futuras
There are several future directions for the research and development of 2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide. One direction is to further investigate its efficacy in combination with other cancer treatments, such as immunotherapy. Another direction is to study its potential applications in other diseases, such as diabetes and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in humans.
Métodos De Síntesis
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The detailed synthesis method has been published in scientific literature and involves the use of specialized equipment and techniques.
Aplicaciones Científicas De Investigación
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in inhibiting tumor growth in various cancer types, including breast, lung, and pancreatic cancer. 2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c20-15-9-3-1-7-13(15)18(24)22-16-10-4-2-8-14(16)19(25)23-17-11-5-6-12-21-17/h1-12H,(H,22,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGSVRUOAZYCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-fluoro-N-[2-(pyridin-2-ylcarbamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4973003.png)
![10-bromo-3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4973006.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973007.png)
![2-(4-ethyl-1-piperazinyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4973028.png)
![N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4973033.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide](/img/structure/B4973070.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B4973074.png)

![N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4973090.png)
![methyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4973101.png)
